1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C₁₁H₁₁FO. This compound features a cyclopropyl group attached to an ethanone structure, with a fluorophenyl substituent at the second carbon. It is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics.
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one can be sourced from various chemical suppliers and is classified as a ketone. It is particularly noted for its role as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules, making it significant in both academic research and industrial applications.
The synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one typically involves several steps:
The molecular structure of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one includes:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₁FO |
Molecular Weight | 178.20 g/mol |
IUPAC Name | 1-cyclopropyl-2-(3-fluorophenyl)ethanone |
InChI | InChI=1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9/h1-3,6,9H,4-5,7H2 |
InChI Key | XYLIJFPNHKJLCB-UHFFFAOYSA-N |
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to create derivatives with enhanced properties.
The mechanism of action for 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one involves its interaction with specific biological targets, such as enzymes or receptors. The cyclopropyl and fluorophenyl groups enhance its binding affinity, which is crucial for its potential therapeutic effects. Research suggests that it may act as an anti-inflammatory agent by inhibiting pro-inflammatory mediators in vitro, although further studies are necessary to elucidate these mechanisms fully.
The physical properties of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one include:
These properties are essential for understanding the compound's behavior in various environments and applications.
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4